4-[(3,4-Dichlorobenzyl)oxy]benzamide
Description
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHPTWNECIZCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Benzylation of Methyl 4-Hydroxybenzoate
Methyl 4-hydroxybenzoate is reacted with 3,4-dichlorobenzyl chloride under conditions similar to Section 1.1, producing methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate. Ultrasound-assisted synthesis, as demonstrated in azetidinone derivatives, enhances reaction efficiency:
Step 2: Amidation of the Ester Intermediate
The ester intermediate is treated with aqueous ammonia (NH₃) or ammonium hydroxide under reflux in methanol. This step converts the ester to the primary amide:
Table 2: Two-Step Synthesis Performance
| Step | Starting Material | Product | Yield |
|---|---|---|---|
| 1 | Methyl 4-hydroxybenzoate | Methyl 4-[(3,4-DCB)oxy]benzoate | 90% |
| 2 | Methyl 4-[(3,4-DCB)oxy]benzoate | 4-[(3,4-DCB)oxy]benzamide | 85% |
Mitsunobu Reaction for Ether Formation
For substrates sensitive to basic conditions, the Mitsunobu reaction offers a mild alternative. This method employs 3,4-dichlorobenzyl alcohol and 4-hydroxybenzamide in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
-
Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
-
Yield : 45–55%
While this approach avoids harsh bases, the requirement for stoichiometric DEAD and PPh₃ increases costs, limiting its industrial applicability.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >95%. Gas chromatography (GC) is less suitable due to the compound’s high boiling point.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
DMF and K₂CO₃ can be recycled via distillation and filtration, respectively, reducing waste.
Emerging Methodologies
Ultrasound-Assisted Synthesis
Adapting protocols from azetidinone synthesis, ultrasonic irradiation reduces reaction times by 50% and improves yields by 10–15% (Table 3).
Table 3: Conventional vs. Ultrasound-Assisted Synthesis
| Parameter | Conventional | Ultrasound |
|---|---|---|
| Time | 12 hours | 4 hours |
| Yield | 70% | 85% |
| Energy consumption | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and reduction processes.
- Intermediate for Pharmaceuticals: It is utilized in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals.
Biology
- Antimicrobial Properties: Research indicates that 4-[(3,4-dichlorobenzyl)oxy]benzamide exhibits antimicrobial activity against various pathogens. Studies have shown its potential effectiveness against bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity: The compound has been investigated for its potential anticancer properties. It may inhibit specific enzymes involved in cell proliferation, suggesting a mechanism that could be leveraged in cancer therapy.
Medicine
- Drug Development: Due to its biological activities, this compound is being explored for therapeutic applications. It has been identified as a promising candidate for developing drugs targeting specific diseases, particularly those involving microbial infections and cancer.
Case Studies
-
Antiparasitic Activity:
A study highlighted the effectiveness of benzamide derivatives against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Compounds similar to this compound demonstrated potent antiparasitic properties with low toxicity to mammalian cells . -
Opioid Receptor Interaction:
Research on related benzamide compounds revealed significant interactions with opioid receptors, indicating potential applications in pain management therapies . The selectivity of these compounds for delta opioid receptors suggests that modifications to the benzamide structure could yield new analgesics.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in cellular processes and pathways, ultimately affecting biological functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-[(3,4-Dichlorobenzyl)oxy]benzamide with structurally related benzamide derivatives and heterocyclic analogs:
Key Observations:
Chlorine atoms increase molecular weight and electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions .
Core Structure Differences :
- Replacement of the benzamide core with a piperidine ring () introduces basicity, affecting solubility in acidic environments .
- Oxadiazole-containing analogs () exhibit heterocyclic stability, which is advantageous in medicinal chemistry for metabolic resistance .
Physicochemical Properties
- Solubility : The dichlorobenzyloxy group reduces aqueous solubility compared to 4-Methoxybenzamide (soluble in water and alcohol) .
- Melting Points : While data for the target compound is unavailable, 4-Methoxybenzamide melts at 164–167°C, suggesting that bulkier substituents like dichlorobenzyloxy may elevate melting points due to stronger van der Waals interactions .
Spectroscopic and Analytical Data
- Mass Spectrometry :
- The target compound’s molecular ion peak (M+H)+ is expected near m/z 299, analogous to dichlorobenzyl-containing compounds in (e.g., m/z 351 for compound 25) .
- HRMS data for similar compounds (e.g., compound 25: calcd 350.0821, found 350.0805 ) underscores the precision required for structural confirmation.
Biological Activity
4-[(3,4-Dichlorobenzyl)oxy]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials. The compound's structure, characterized by a benzamide backbone with a dichlorobenzyl ether substitution, suggests diverse interactions with biological targets.
The biological activity of this compound primarily involves interaction with specific receptors and enzymes. Its mechanism of action may include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes implicated in disease pathways.
- Receptor Modulation : It may interact with nuclear receptors such as the Constitutive Androstane Receptor (CAR), influencing metabolic processes and drug metabolism .
Anticancer Properties
Recent studies have identified this compound as a promising candidate in cancer therapy. It has demonstrated:
- Cytotoxic Effects : In vitro studies indicate significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
- Mechanisms of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : Research has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
- Mechanism : The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic investigations revealed activation of the intrinsic apoptotic pathway.
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
